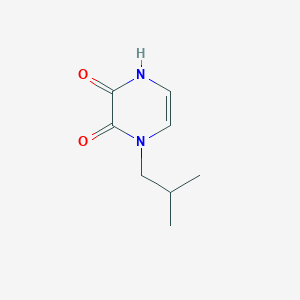

1-Isobutyl-1,4-dihydropyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dihydropyrazine-2,3-dione is a compound with the CAS Number: 931-18-0 and a Molecular Weight of 112.09 . It is typically stored at -20C and shipped with ice packs . It is a solid substance .

Physical and Chemical Properties Analysis

The physical form of 1,4-Dihydropyrazine-2,3-dione is solid . No further physical and chemical properties could be found in the available resources.Scientific Research Applications

Synthesis Techniques

An efficient method for the synthesis of monoalkylated 1,2-diones, including compounds structurally related to 1-Isobutyl-1,4-dihydropyrazine-2,3-dione, has been developed using a steric approach to control selective deprotonation and alkylation steps, leading to good yields of desired products (Gopal et al., 1998).

Anticancer Activity

A series of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives showed potent cytotoxic activity against human breast and colon carcinoma cell lines, indicating the potential of dihydropyrazine derivatives in cancer treatment (Gomez-Monterrey et al., 2007).

Antioxidant Properties

Pyrazolyl-phthalazine-dione derivatives synthesized via a domino approach exhibited significant antioxidant activity, with particular compounds showing powerful radical scavenging abilities. This suggests a potential application of such derivatives in oxidative stress-related conditions (Simijonović et al., 2018).

Ligand for GABA Receptor Complex

The synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex highlights another application of dihydropyrazine derivatives in neurological research and potential therapeutics (Weber et al., 2002).

Structural Studies

Investigations into geometrical isomerism and tautomerism of dihydropyrazine derivatives add valuable knowledge to the chemistry of these compounds, providing insights into their stability, reactivity, and potential applications in creating more complex molecules (Blake & Sammes, 1970).

Mechanism of Action

While the mechanism of action for “1-Isobutyl-1,4-dihydropyrazine-2,3-dione” is not available, 1,4-Dihydropyridine, a related compound, is known to have diverse pharmaceutical applications. It is used as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

Safety and Hazards

Properties

IUPAC Name |

4-(2-methylpropyl)-1H-pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-9-7(11)8(10)12/h3-4,6H,5H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJADORVSNCNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CNC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)

![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2928510.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2928511.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2928512.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2928517.png)